Equivalent Potency in Naïve AML Cells, Superior Residual Activity in Entospletinib-Resistant Cells
In naïve MV4-11 AML cells, Syk-IN-6 (WC36) and the ATP-competitive inhibitor entospletinib exhibited comparable potency (Imax and IC₅₀ values similar; exact numbers provided in Supplementary Table 3) [1]. However, in entospletinib-resistant MV4-11 cells generated under chronic drug pressure, entospletinib failed to suppress proliferation with an Imax ≤ 50% even at concentrations ≥ 20 μM, whereas Syk-IN-6 (WC36) potently inhibited proliferation [1]. Additionally, Syk-IN-6 (5 μM, 16 h) completely suppressed phosphorylation of Syk, STAT3/STAT5, and ERK1/2 in these resistant cells, while entospletinib was entirely ineffective [1].
| Evidence Dimension | Anti-proliferative efficacy in acquired-resistance context |
|---|---|
| Target Compound Data | Syk-IN-6 (WC36): Potent inhibition of MV4-11 entospletinib-resistant cell proliferation; 5 μM fully suppresses pSyk/pSTAT3/pSTAT5/pERK1/2 |
| Comparator Or Baseline | Entospletinib: Imax ≤ 50% even at ≥ 20 μM in resistant MV4-11 cells |
| Quantified Difference | Entospletinib reaches only partial inhibition (Imax ≤ 50%) at the highest tested concentrations, whereas WC36 achieves complete pathway suppression at 5 μM |
| Conditions | MV4-11 AML cells with acquired entospletinib resistance; 16 h treatment; Western blot and XTT proliferation assay |
Why This Matters
Procurement of Syk-IN-6 is essential for any study involving resistant AML models, as ATP-competitive Syk inhibitors lose efficacy entirely under conditions where Syk-IN-6 remains fully active.
- [1] Cho, W. et al. Targeting lipid–protein interaction to treat Syk-mediated acute myeloid leukemia. Nature Chemical Biology 19, 239–250 (2023). View Source
